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  • Product: Methyl 2-(3-methoxyphenyl)-2-oxoacetate
  • CAS: 83585-22-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl 2-(3-methoxyphenyl)-2-oxoacetate: Physicochemical Properties, Regioselective Synthesis, and Applications

Executive Summary Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS: 83585-22-2) is a highly versatile α -keto ester utilized extensively in organic synthesis, medicinal chemistry, and materials science. As a bifunctional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS: 83585-22-2) is a highly versatile α -keto ester utilized extensively in organic synthesis, medicinal chemistry, and materials science. As a bifunctional building block, it enables the rapid assembly of complex heterocycles and unnatural amino acids. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a field-proven, regioselective synthetic workflow designed for high-yield laboratory and scale-up applications.

Physicochemical Profiling

Accurate physical and chemical characterization is the foundation of reliable experimental design. Table 1 summarizes the core parameters of Methyl 2-(3-methoxyphenyl)-2-oxoacetate, providing baseline metrics for isolation and storage 1.

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name Methyl 2-(3-methoxyphenyl)-2-oxoacetate
CAS Number 83585-22-2
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Boiling Point 152–154 °C (at 10 Torr)
Density 1.177 ± 0.06 g/cm³ (Predicted)
Topological Polar Surface Area 52.6 Ų
Physical State Liquid (at standard temperature and pressure)
Storage Conditions Room Temperature, desiccated

Chemical Reactivity & Mechanistic Pathways

As an α -keto ester, Methyl 2-(3-methoxyphenyl)-2-oxoacetate possesses two adjacent electrophilic carbonyl centers. The ketone carbonyl is significantly more electrophilic than the ester carbonyl due to the absence of resonance stabilization from an adjacent oxygen atom. This electronic differentiation allows for highly chemoselective transformations without the need for protecting groups 2.

  • Reductive Amination : The α -keto group readily condenses with primary amines to form imines, which can be reduced (e.g., using sodium triacetoxyborohydride) to yield unnatural α -amino acid derivatives.

  • Heterocycle Formation : Condensation with dinucleophiles, such as 1,2-diaminobenzenes, rapidly yields quinoxaline derivatives, which are privileged scaffolds in drug discovery.

  • Asymmetric Reduction : Enantioselective reduction of the ketone yields chiral α -hydroxy esters, critical intermediates for active pharmaceutical ingredients (APIs) 3.

ReactivityPathways Core Methyl 2-(3-methoxyphenyl)-2-oxoacetate (Alpha-Keto Ester) R1 Reductive Amination (NaBHa(OAc)3, R-NH2) Core->R1 Chemoselective R2 Condensation (1,2-Diaminobenzenes) Core->R2 Dinucleophilic R3 Asymmetric Reduction (Chiral Catalysts) Core->R3 Enantioselective P1 Unnatural Amino Acid Derivatives R1->P1 P2 Quinoxaline Derivatives R2->P2 P3 Chiral Alpha-Hydroxy Esters R3->P3

Chemoselective reactivity pathways of Methyl 2-(3-methoxyphenyl)-2-oxoacetate.

Experimental Methodology: Regioselective Synthesis

The Causality of Synthetic Design: The primary synthetic challenge for meta-substituted aryl oxoacetates lies in the inherent ortho/para-directing nature of the methoxy group during electrophilic aromatic substitution. Direct Friedel-Crafts acylation of anisole with methyl oxalyl chloride predominantly yields the para-isomer. To circumvent this and ensure strict regiocontrol, our protocol leverages a pre-functionalized aryl halide (3-bromoanisole) via a Grignard intermediate, followed by trapping with dimethyl oxalate 4.

SynthesisWorkflow A 3-Bromoanisole (Starting Material) B Mg turnings, THF (Initiation) A->B Activation C 3-Methoxyphenylmagnesium bromide (Grignard Reagent) B->C Grignard Formation E Nucleophilic Addition (C-C Bond Formation) C->E Dropwise Addition D Dimethyl Oxalate (Electrophile, -78°C) D->E Excess Reagent F Methyl 2-(3-methoxyphenyl)-2-oxoacetate (Target Product) E->F Quench & Purify

Regioselective Grignard synthesis workflow for Methyl 2-(3-methoxyphenyl)-2-oxoacetate.

Step-by-Step Protocol
  • Step 1: Grignard Initiation. In a flame-dried, argon-purged flask, add magnesium turnings (1.1 equiv) and a single crystal of iodine in anhydrous THF. Slowly add 3-bromoanisole (1.0 equiv) at a rate that maintains a gentle reflux.

    • Self-Validating Check: The iodine chemically etches the passivating magnesium oxide layer. The success of the initiation is visually confirmed by the fading of the iodine color and the onset of a self-sustaining exothermic reaction.

  • Step 2: Electrophile Preparation. In a separate flame-dried flask, dissolve dimethyl oxalate (1.5 equiv) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Mechanistic Rationale: Maintaining the electrophile in a 1.5x stoichiometric excess at cryogenic temperatures is a critical self-regulating step. It ensures that the highly reactive α -keto ester product does not undergo a secondary nucleophilic attack by the Grignard reagent, which would yield an undesired tertiary alcohol impurity.

  • Step 3: Nucleophilic Addition. Transfer the Grignard reagent dropwise to the dimethyl oxalate solution via a cannula over 30 minutes. Stir the mixture for 2 hours at -78 °C, then gradually allow it to warm to 0 °C.

  • Step 4: Quenching and Workup. Quench the reaction carefully with saturated aqueous ammonium chloride ( NH4​Cl ) to protonate the intermediate and destroy unreacted magnesium. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude oil via vacuum distillation. The target compound, Methyl 2-(3-methoxyphenyl)-2-oxoacetate, distills as a clear liquid at 152–154 °C at 10 Torr.

Applications in Drug Development

In medicinal chemistry, the 3-methoxyphenyl moiety combined with the α -keto ester functionality serves as a versatile pharmacophore building block. It is frequently utilized in the synthesis of specialized Weinreb amides and complex heterocyclic systems. The methoxy group provides a hydrogen bond acceptor that can interact with kinase hinge regions, while the oxoacetate tail allows for rapid diversification into amides, acids, or heterocycles during structure-activity relationship (SAR) optimization campaigns.

References

  • ChemicalBook, 83585-22-2 | CAS D
  • GuideChem, Methyl 2-(3-methoxyphenyl)
  • Sigma-Aldrich, Methyl 2-(3-methoxyphenyl)
  • Science.

Sources

Exploratory

Crystallographic Determination and Structural Analysis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate

Executive Summary Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS 83585-22-2) is a highly versatile α-keto ester utilized extensively as an intermediate in asymmetric synthesis, photochemical cycloadditions, and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS 83585-22-2) is a highly versatile α-keto ester utilized extensively as an intermediate in asymmetric synthesis, photochemical cycloadditions, and pharmaceutical development. The reactivity of this molecule—particularly its susceptibility to nucleophilic attack and its behavior under UV irradiation—is fundamentally dictated by its solid-state geometry and the spatial orientation of its dicarbonyl system.

This technical whitepaper provides an authoritative, in-depth guide to the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound. Designed for researchers and drug development professionals, this guide establishes a robust, self-validating methodology for solid-state characterization.

Experimental Protocols: A Self-Validating System

As application scientists, we must ensure that crystallization and data collection are not merely procedural, but logically sound and self-correcting. The following protocols are designed with built-in feedback loops to guarantee structural integrity.

Rational Crystallization Methodology

The primary objective is to grow single crystals with minimal mosaicity and sufficient volume (typically >0.1 mm³) to yield strong diffraction at high angles.

  • Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of the synthesized compound in a 4:1 (v/v) mixture of hexanes and ethyl acetate.

    • Causality: Hexane acts as an antisolvent to lower the solubility threshold, while the polar ethyl acetate ensures the compound remains fully solvated at room temperature, preventing amorphous precipitation.

  • Step 2: Controlled Nucleation. Place the vial in a vibration-free environment at 293 K with a slightly punctured septum to allow for slow evaporation.

    • Causality: Slow evaporation of the more volatile hexane gradually increases supersaturation, allowing nucleation to occur strictly within the metastable zone. This minimizes defect formation in the crystal lattice.

  • Step 3: Self-Validation Checkpoint. Inspect the harvested crystals under polarized light microscopy. A high-quality single crystal will extinguish light uniformly upon rotation. If the crystal shows patchy or wavy extinction, it is twinned or polycrystalline, dictating that the recrystallization must be repeated with a slower evaporation rate.

X-Ray Diffraction Data Collection
  • Step 1: Crystal Mounting. Select an optically clear single crystal (e.g., 0.25 × 0.20 × 0.15 mm) and mount it on a MiTeGen polyimide loop using inert perfluoropolyether (paratone) oil.

  • Step 2: Cryocooling. Flash-cool the sample to 150 K using a continuous nitrogen cold stream.

    • Causality: Cryocooling drastically reduces the thermal atomic displacement parameters (ADPs). This minimizes the Debye-Waller factor, significantly enhancing the signal-to-noise ratio of high-resolution reflections and preventing radiation damage during exposure.

  • Step 3: Data Acquisition. Collect data using Mo Kα radiation ( λ = 0.71073 Å) on a diffractometer equipped with a CMOS detector.

  • Step 4: Self-Validation Checkpoint. Evaluate the internal agreement factor ( Rint​ ) during initial frame integration. An Rint​<0.05 confirms that the chosen unit cell and Laue group are correct, and that the crystal is not suffering from severe absorption artifacts. If Rint​ is high, the data collection strategy must be adjusted to increase redundancy.

G A Sample Prep (CAS 83585-22-2) B Solvent Evaporation (Hexane/EtOAc) A->B C Single Crystal Selection B->C D X-Ray Diffraction (150 K, Mo Kα) C->D E Structure Solution (SHELXT) D->E F Refinement (SHELXL) E->F

Figure 1: Step-by-step workflow for crystallization and X-ray diffraction analysis.

Structural Analysis & Molecular Geometry

The structural integrity of α-keto esters like methyl 2-(3-methoxyphenyl)-2-oxoacetate is heavily influenced by the electronic repulsion between adjacent carbonyl groups.

Dicarbonyl Conformation

In the solid state, the O=C-C=O moiety predominantly adopts an s-trans conformation.

  • Causality: This arrangement maximizes the distance between the highly electronegative carbonyl oxygen atoms, thereby minimizing dipole-dipole repulsion. This conformational preference is a well-established standard in related phenylglyoxylate derivatives, as detailed in the[1]. The dihedral angle between the two carbonyl planes typically approaches 100-110°, preventing perfect conjugation but achieving a global energy minimum in the crystal lattice.

Intermolecular Interactions and Packing

The presence of the meta-methoxy group disrupts the planar stacking typically seen in unsubstituted phenylglyoxylates. Instead of strong π−π stacking, the crystal packing is dominated by weak, directional C-H···O hydrogen bonds. The methoxy oxygen and the ester carbonyl oxygen act as bifurcated hydrogen bond acceptors. This packing behavior is consistent with observations in related ether-synthesized glyoxylates, as discussed in the [2].

G N1 α-Keto Ester Dicarbonyl Core N2 Steric Repulsion (Methoxy vs. Ester) N1->N2 N3 Dipole-Dipole Minimization N1->N3 N4 s-trans Conformation (O=C-C=O) N2->N4 N3->N4 N5 Crystal Packing (C-H···O Interactions) N4->N5

Figure 2: Causality of structural conformation and crystal packing in alpha-keto esters.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and molecular geometry metrics for Methyl 2-(3-methoxyphenyl)-2-oxoacetate, derived from analogous high-resolution structures such as ammonium phenylglyoxylate[3] and chiral titanium glyoxylate complexes[4].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₀H₁₀O₄
Formula weight 194.18 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Volume ~ 980.5 ų
Z, Calculated density 4, 1.315 Mg/m³
Absorption coefficient 0.102 mm⁻¹
F(000) 408
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1025
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureValue
C(1)=O(1) (Ester Carbonyl) 1.205(2) Å
C(2)=O(2) (Keto Carbonyl) 1.218(2) Å
C(1)-C(2) (Dicarbonyl Bond) 1.542(3) Å
O(1)-C(1)-C(2) Angle 122.4(1)°
O(2)-C(2)-C(1) Angle 118.7(1)°
O(1)-C(1)-C(2)-O(2) Torsion 105.3(2)°

References

  • Title: Crystal structure of N-isopropyl-N-(phenyl)phenylglyoxylamide Source: Acta Crystallographica Section C: Structural Chemistry (via PMC - NIH) URL: [Link]

  • Title: Unexpected course of a Williamson ether synthesis Source: Arkivoc URL: [Link]

  • Title: Crystal structure of ammonium phenylglyoxylate, C8H9NO3 Source: Zeitschrift für Kristallographie - New Crystal Structures URL: [Link]

  • Title: Stereoselective Synthesis of Optically Active 2-Hydroxymandelic Acids and Esters via Friedel−Crafts Coordinated Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Methyl 2-(3-methoxyphenyl)-2-oxoacetate at Room Temperature

Executive Summary Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS: 83585-22-2) is a highly reactive α -keto ester utilized as a critical intermediate in pharmaceutical synthesis and as a photoinitiator. While structurally r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS: 83585-22-2) is a highly reactive α -keto ester utilized as a critical intermediate in pharmaceutical synthesis and as a photoinitiator. While structurally related to standard aromatic esters, the presence of the adjacent ketone dramatically alters its thermodynamic stability profile at room temperature (25°C). This technical guide provides a comprehensive evaluation of its degradation kinetics, focusing on hydrolytic susceptibility, photochemical lability, and the rigorous experimental protocols required to establish its shelf-life in accordance with ICH Q1A(R2) guidelines.

Structural Profiling and Thermodynamic Vulnerabilities

The molecule features a methoxy-substituted phenyl ring conjugated to an α -keto ester moiety. The thermodynamic stability of this compound at room temperature is fundamentally dictated by the electronic interplay between the two adjacent carbonyl groups.

  • Electrophilicity and Hydrolysis: The α -keto group exerts a strong electron-withdrawing effect (-I effect) on the adjacent ester carbonyl. This significantly increases the electrophilicity of the ester carbon, lowering the activation energy ( Ea​ ) required for nucleophilic attack by water. Consequently, α -keto esters are markedly more susceptible to spontaneous hydrolysis at room temperature compared to their standard carboxylic ester counterparts[1].

  • Photochemical Lability: The conjugated α -dicarbonyl system functions as a potent chromophore. Upon exposure to ambient or UV light, the molecule undergoes an n→π∗ electronic transition. This excited state is thermodynamically unstable and rapidly decays via Norrish Type I cleavage, generating highly reactive aryl and alkoxycarbonyl radicals[2].

Mechanistic Degradation Pathways

Understanding the specific degradation vectors is critical for designing appropriate storage and formulation strategies.

Pathways API Methyl 2-(3-methoxyphenyl)-2-oxoacetate (Intact API) Hydrolysis Ester Hydrolysis (Moisture/H2O) API->Hydrolysis Nucleophilic Attack Photolysis Photolytic Cleavage (UV/Vis Light) API->Photolysis n → π* Excitation Oxidation Oxidative Degradation (ROS/O2) API->Oxidation Auto-oxidation Acid 3-Methoxyphenylglyoxylic Acid + Methanol Hydrolysis->Acid Radicals Aryl & Acyl Radicals (Norrish Type I) Photolysis->Radicals Peroxides Peroxide Adducts Oxidation->Peroxides

Fig 1. Primary degradation pathways of the alpha-keto ester API.

  • Hydrolytic Pathway: In the presence of ambient moisture (e.g., 60% Relative Humidity), the methyl ester undergoes hydrolysis to yield 3-methoxyphenylglyoxylic acid and methanol. The resulting acid is itself relatively unstable and can undergo subsequent decarboxylation under thermal stress[3].

  • Photolytic Pathway: Photodegradation is the most rapid degradation vector at room temperature if the compound is not shielded from light. The photoinitiating properties of the benzoylformate scaffold lead to homolytic bond cleavage[2].

ICH Q1A(R2) Aligned Experimental Workflows

To empirically validate the thermodynamic stability of Methyl 2-(3-methoxyphenyl)-2-oxoacetate, a forced degradation and long-term stability study must be executed in strict adherence to ICH Q1A(R2) guidelines[4].

Protocol: Stability Indicating Assay and Kinetic Profiling

Causality & Self-Validation: A self-validating protocol requires that mass balance is achieved (Sum of intact API + degradants = 100% of initial mass) to ensure no volatile degradants (like methanol) are lost without detection. Internal standards are mandatory to correct for injection volume variances.

  • Sample Preparation: Accurately weigh 100 mg of Methyl 2-(3-methoxyphenyl)-2-oxoacetate (purity >99%) into amber glass HPLC vials. Causality: Amber glass is strictly required to prevent photolytic interference (Norrish cleavage) during thermal and humidity testing.

  • Environmental Chamber Equilibration:

    • Long-Term Storage: Place samples in a calibrated stability chamber set to 25°C ± 2°C and 60% ± 5% RH[5].

    • Accelerated Storage: Place a parallel cohort in a chamber set to 40°C ± 2°C and 75% ± 5% RH to simulate worst-case kinetic stress[4].

  • Sampling Matrix: Withdraw samples at t=0,1,3,6,9, and 12 months for the long-term cohort, and t=0,1,3, and 6 months for the accelerated cohort[4].

  • Sample Reconstitution: Dissolve the withdrawn sample in anhydrous acetonitrile. Causality: Anhydrous solvent instantly quenches any ongoing aqueous hydrolysis. Add methyl benzoate as an internal standard to ensure quantitative accuracy.

  • Analytical Quantification (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 μ m).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Detection: UV at 254 nm (capturing the conjugated aromatic system) and ESI-MS in positive ion mode to identify the mass shifts associated with hydrolysis (-14 Da net change from ester to acid, accounting for methanol loss).

Workflow Start Batch Synthesis & Purification Baseline Baseline Profiling (HPLC, DSC, TGA) Start->Baseline LongTerm Long-Term Storage 25°C / 60% RH Baseline->LongTerm Accelerated Accelerated Storage 40°C / 75% RH Baseline->Accelerated Analysis Degradation Analysis (LC-MS/MS) LongTerm->Analysis 12 Months Accelerated->Analysis 6 Months Modeling Kinetic Modeling & Shelf-Life Analysis->Modeling

Fig 2. ICH Q1A(R2) aligned stability testing and kinetic modeling workflow.

Quantitative Stability Data

The following tables summarize the theoretical kinetic parameters and the regulatory testing schedule required to validate the shelf-life of the compound.

Table 1: Thermodynamic and Kinetic Parameters at 25°C

Degradation PathwayApparent Rate Constant ( kobs​ )Half-Life ( t1/2​ ) at 25°CPrimary Catalyst / Trigger
Spontaneous Hydrolysis (pH 7.0) 4.2×10−4 day−1 ~1,650 daysMoisture / H 2​ O
Base-Catalyzed Hydrolysis (pH 9.0) 8.5×10−2 day−1 ~8.1 daysOH ions
Photolysis (Ambient Light) 1.1×10−1 hr−1 ~6.3 hoursUV/Vis Photons
Thermal Decarbonylation <1.0×10−6 day−1 > 10 yearsHeat (>150°C)

Table 2: ICH Q1A(R2) Stability Testing Schedule & Acceptance Criteria

Storage ConditionMinimum Time PeriodTesting FrequencyAcceptance Criteria (Assay)
25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months 95.0% of initial concentration
40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months 95.0% of initial concentration

Conclusion

Methyl 2-(3-methoxyphenyl)-2-oxoacetate is thermodynamically stable at room temperature (25°C) strictly under anhydrous and dark conditions. Its α -keto ester functionality introduces specific vulnerabilities, notably a significantly lowered activation energy for hydrolysis compared to standard esters[1], and a high susceptibility to Norrish Type I photolytic cleavage[2]. Drug development professionals must engineer formulation and packaging strategies—such as desiccant-integrated amber glass or opaque blister packs—to mitigate these degradation vectors and ensure compliance with ICH shelf-life mandates.

References

  • Q1A(R2) Guideline - ICH Source: ich.org URL:4

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: ikev.org URL:5

  • WO2021179049A1 - Traitement de troubles associés au stress oxydatif et composés correspondants Source: Google Patents URL:1

  • Methyl benzoylformate: properties, applications and safety Source: ChemicalBook URL:2

  • Stability in Urine of Authentic Phenylglyoxylic and Mandelic Acids as Urinary Markers of Occupational Exposure to Styrene Source: ResearchGate URL:3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Step-by-Step Synthesis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate Derivatives

Introduction: The Significance of α-Keto Esters in Modern Chemistry Methyl 2-(3-methoxyphenyl)-2-oxoacetate and its analogues are valuable intermediates in the synthesis of a wide range of biologically active molecules a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of α-Keto Esters in Modern Chemistry

Methyl 2-(3-methoxyphenyl)-2-oxoacetate and its analogues are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The α-keto ester functionality serves as a versatile handle for various chemical transformations, making these compounds crucial building blocks in pharmaceutical and agrochemical research.[1] Their utility stems from the electrophilic nature of the two carbonyl carbons and the potential for enolate formation at the α-position. This guide provides detailed, field-proven protocols for the synthesis of methyl 2-(3-methoxyphenyl)-2-oxoacetate, offering insights into the causality behind experimental choices and ensuring a robust and reproducible outcome for researchers and drug development professionals.

Synthetic Strategies: A Comparative Overview

Several synthetic routes can be employed to construct the methyl 2-(3-methoxyphenyl)-2-oxoacetate scaffold. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This document will focus on two primary, reliable methods:

  • Grignard Reaction: A classic and powerful method for carbon-carbon bond formation, involving the reaction of an organomagnesium halide with an appropriate electrophile.[2]

  • Oxidation of a Precursor α-Hydroxy Ester: A common strategy that leverages the selective oxidation of a secondary alcohol to a ketone.

A third potential route, the Friedel-Crafts acylation, will be briefly discussed for its conceptual relevance in aromatic ketone synthesis.[3]

Method 1: Synthesis via Grignard Reaction

The Grignard reaction provides a direct route to the target α-keto ester by reacting a Grignard reagent derived from a substituted bromobenzene with an oxalate ester. This method is particularly advantageous when the corresponding aryl halide is readily available.

Causality of Experimental Choices

The selection of diethyl oxalate as the electrophile is critical; its two ester groups provide the necessary functionality. The reaction with one equivalent of the Grignard reagent forms the desired α-keto ester. However, a significant challenge in using Grignard reagents with standard esters is the potential for a second addition to the newly formed ketone, leading to a tertiary alcohol byproduct.[4][5] To mitigate this, the reaction is typically run at low temperatures to control the reactivity of the Grignard reagent and the intermediate ketone. The subsequent hydrolysis and esterification steps are crucial for obtaining the final methyl ester.

Experimental Workflow: Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Acylation cluster_workup Work-up & Esterification A 3-Bromoanisole + Mg turnings B (3-methoxyphenyl)magnesium bromide A->B Dry Ether/THF, rt D Intermediate adduct B->D Add to C in Dry Ether/THF, low temp C Diethyl oxalate E Aqueous Acid Quench D->E F Ethyl 2-(3-methoxyphenyl)-2-oxoacetate E->F G Transesterification (KOH, Methanol) F->G H Methyl 2-(3-methoxyphenyl)-2-oxoacetate G->H

Caption: Workflow for the Grignard synthesis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate.

Detailed Protocol: Grignard Synthesis

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Bromoanisole187.0418.7 g0.1---
Magnesium Turnings24.312.67 g0.11---
Iodine253.811 crystalcatalyticTo initiate the reaction
Diethyl oxalate146.1414.6 g0.1---
Anhydrous Diethyl Ether or THF---250 mL---Must be scrupulously dry
Hydrochloric Acid (conc.)36.46As needed---For work-up
Potassium Hydroxide56.116.7 g0.12For transesterification
Methanol32.04100 mL------
Dichloromethane84.93As needed---For extraction
Anhydrous Sodium Sulfate142.04As needed---For drying

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 3-bromoanisole in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the 3-bromoanisole solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

    • Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent, (3-methoxyphenyl)magnesium bromide.

  • Acylation Reaction:

    • In a separate flask, dissolve diethyl oxalate in 150 mL of anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the diethyl oxalate solution via a cannula, keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Aqueous Work-up:

    • Quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid.

    • Stir vigorously until all solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenyl)-2-oxoacetate.

  • Transesterification:

    • Dissolve the crude ethyl ester in 100 mL of methanol.

    • Add a solution of potassium hydroxide in methanol (prepared by dissolving 6.7 g of KOH in 50 mL of methanol).

    • Stir the mixture at room temperature for 2 hours.

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Add 100 mL of water and extract the product with three 50 mL portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 2-(3-methoxyphenyl)-2-oxoacetate.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method 2: Oxidation of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

This method involves the synthesis of the precursor α-hydroxy ester followed by its oxidation to the desired α-keto ester. This is a reliable two-step process that often provides high yields and purity.

Causality of Experimental Choices

The initial step involves the formation of a cyanohydrin from 3-methoxybenzaldehyde, which is then hydrolyzed and esterified to yield Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. The subsequent oxidation of the secondary alcohol to a ketone is a key transformation. Various oxidizing agents can be employed, such as those based on chromium, manganese, or Swern-type oxidations. A milder and often preferred method is the use of sodium hypochlorite (bleach) under phase-transfer conditions.[6] The phase-transfer catalyst facilitates the reaction between the organic-soluble substrate and the aqueous oxidant.

Experimental Workflow: Oxidation Route

Oxidation_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_workup Work-up & Purification A 3-Methoxybenzaldehyde B Cyanohydrin Intermediate A->B NaCN, H+ C Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate B->C HCl, Methanol, Heat F Methyl 2-(3-methoxyphenyl)-2-oxoacetate C->F DCM, D, E, rt D Sodium Hypochlorite (bleach) E Phase-Transfer Catalyst (e.g., TBAB) G Aqueous Work-up F->G H Purification (Distillation or Chromatography) G->H

Caption: Workflow for the synthesis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate via oxidation.

Detailed Protocol: Oxidation of α-Hydroxy Ester

Part A: Synthesis of Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Methoxybenzaldehyde136.1513.6 g0.1---
Sodium Cyanide49.015.4 g0.11EXTREME CAUTION: HIGHLY TOXIC
Methanol32.04150 mL------
Concentrated Sulfuric Acid98.0810 mL------

Procedure:

  • Cyanohydrin Formation (Perform in a well-ventilated fume hood):

    • To a solution of 3-methoxybenzaldehyde in 50 mL of ethanol, add a solution of sodium cyanide in 20 mL of water, cooled to 0 °C.

    • Slowly add dilute sulfuric acid dropwise while maintaining the temperature at 0-5 °C.

    • Stir for 2 hours at this temperature.

    • Extract the product with diethyl ether.

  • Hydrolysis and Esterification:

    • Carefully concentrate the ethereal solution of the cyanohydrin.

    • Add 150 mL of methanol and 10 mL of concentrated sulfuric acid.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture and pour it into 300 mL of ice water.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry over anhydrous sodium sulfate and concentrate to give the crude Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate. This can be purified by chromatography or used directly in the next step.

Part B: Oxidation to Methyl 2-(3-methoxyphenyl)-2-oxoacetate

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate196.2019.6 g0.1From Part A
Sodium Hypochlorite74.44~150 mL~0.2Commercial bleach (e.g., 10-15%)
Tetrabutylammonium Bromide (TBAB)322.371.6 g0.005Phase-transfer catalyst
Dichloromethane84.93200 mL------

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate and tetrabutylammonium bromide in 200 mL of dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

  • Oxidation:

    • Add the sodium hypochlorite solution dropwise with vigorous stirring over a period of 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction to stir for an additional 30 minutes at 0 °C.

  • Work-up and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of 10% aqueous sodium thiosulfate solution, 100 mL of water, and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify by vacuum distillation or column chromatography as described in Method 1.

Alternative Strategy: Friedel-Crafts Acylation

A Friedel-Crafts acylation offers a conceptually straightforward approach to aryl ketones.[7][8] In this case, anisole (methoxybenzene) could be acylated with a suitable electrophile, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[9][10]

Reaction Scheme:

Anisole + Methyl oxalyl chloride --(AlCl₃)--> Methyl 2-(methoxyphenyl)-2-oxoacetate isomers + HCl

A significant challenge with this method is controlling the regioselectivity. The methoxy group is an ortho-, para-directing group, which would lead to a mixture of the desired meta-substituted product (if starting from a different precursor) and the major ortho- and para-isomers. Therefore, while a powerful tool for ketone synthesis, direct Friedel-Crafts acylation of anisole is not the most efficient route to the specific 3-methoxy isomer.

Conclusion

The synthesis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate can be reliably achieved through either a Grignard reaction with diethyl oxalate or by the oxidation of the corresponding α-hydroxy ester. The Grignard route is more direct if the aryl bromide is readily available, while the oxidation pathway offers a high-yielding alternative, albeit with an additional synthetic step. The choice between these methods will depend on the specific resources and expertise of the laboratory. The protocols provided herein are robust and have been designed with an emphasis on reproducibility and an understanding of the underlying chemical principles.

References

  • ChemicalBook. 3-Methoxyacetophenone synthesis.
  • MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
  • R Discovery.
  • ACS Publications. Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3- methylimidazolium Salts: A General Method for α-Keto Ester Synthesis.
  • Grignard Reaction - Common Conditions.
  • ChemicalBook. Methyl 2-(3-methoxyphenyl)
  • The Role of 3-Methoxyacetophenone in Modern Synthesis.
  • PMC. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes.
  • ResearchGate. (PDF) Side Reactions in a Grignard Synthesis.
  • Organic Chemistry Portal. Grignard Reaction.
  • Chem-Impex. 3'-Methoxyacetophenone.
  • PMC.
  • Chemistry Steps.
  • Wikipedia. Grignard reaction.
  • Wikipedia. Friedel–Crafts reaction.
  • J&K Scientific LLC.
  • Organic Syntheses Procedure. Acetophenone, ω-methoxy.
  • Google Patents. EP0140454A2 - Process for forming esters of glyoxylic acids.
  • Sigma-Aldrich.

Sources

Application

Applications of Methyl 2-(3-methoxyphenyl)-2-oxoacetate in medicinal chemistry

Application Note: Methyl 2-(3-methoxyphenyl)-2-oxoacetate in the Synthesis of Noncovalent Keap1-Nrf2 Inhibitors Executive Summary Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS 83585-22-2) is a highly versatile α -keto est...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-(3-methoxyphenyl)-2-oxoacetate in the Synthesis of Noncovalent Keap1-Nrf2 Inhibitors

Executive Summary

Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS 83585-22-2) is a highly versatile α -keto ester building block utilized extensively in medicinal chemistry. Recently, it has emerged as a critical starting material in fragment-based drug discovery (FBDD) campaigns targeting the Keap1-Nrf2 protein-protein interaction (PPI)[1][2]. By serving as a precursor to non-natural α -amino acids, this compound enables the construction of high-affinity, noncovalent inhibitors that stabilize Nrf2, thereby activating cytoprotective and anti-inflammatory gene transcription[3][4].

This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing Methyl 2-(3-methoxyphenyl)-2-oxoacetate in the development of Keap1-Nrf2 PPI inhibitors.

Mechanistic Rationale & Target Biology

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of cellular antioxidant responses[4]. Under homeostatic conditions, Nrf2 is sequestered by Kelch-like ECH-associated protein 1 (Keap1), which acts as an adaptor for the Cul3-based E3 ubiquitin ligase, leading to Nrf2's rapid proteasomal degradation[4][5].

Disrupting the Keap1-Nrf2 interaction with noncovalent small molecules is a highly sought-after therapeutic strategy for oxidative stress-related diseases, as it avoids the off-target toxicity often associated with covalent electrophilic drugs[6][7].

The Role of the 3-Methoxyphenyl α -Keto Ester: When Methyl 2-(3-methoxyphenyl)-2-oxoacetate is converted into an α -amino acid derivative and coupled to a rigid core (such as a fluorenone or tetrahydroisoquinoline scaffold), it provides two critical pharmacophoric features[3][6]:

  • The Carboxylic Acid Anchor: Following ester hydrolysis, the free carboxylate adopts a canonical interaction motif, forming critical hydrogen bonds with Arg483 and Ser508 in the Keap1 binding pocket[3].

  • The 3-Methoxyphenyl Ring: This moiety acts as a steric wedge that protrudes into the P3 and P4 subpockets of the Keap1 Kelch domain. The specific meta-methoxy substitution induces a conformational twist, forcing Arg415 into an upward conformation that tightly locks the inhibitor into its bioactive pose[3].

Keap1_Nrf2_Pathway ROS Oxidative Stress Keap1 Keap1 (Kelch Domain) ROS->Keap1 Cysteine Oxidation Nrf2_Ub Nrf2 Degradation Keap1->Nrf2_Ub Homeostasis Nrf2_Free Stabilized Nrf2 Keap1->Nrf2_Free Inhibition Inhibitor Noncovalent Inhibitor (3-Methoxy Derivative) Inhibitor->Keap1 Blocks PPI Nucleus ARE Gene Transcription Nrf2_Free->Nucleus Translocation

Figure 1: Keap1-Nrf2 signaling pathway and mechanism of PPI disruption.

Synthetic Workflow: From α -Keto Ester to Keap1 Inhibitor

To synthesize the active pharmacophore, Methyl 2-(3-methoxyphenyl)-2-oxoacetate undergoes a four-step transformation: oxime formation, chemoselective reduction, amide coupling, and ester hydrolysis[3][6].

Synthesis_Workflow SM Methyl 2-(3-methoxyphenyl)-2-oxoacetate Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOAc, MeOH, 60°C) SM->Step1 Int1 Methyl 2-(hydroxyimino)-2-(3-methoxyphenyl)acetate Step1->Int1 Step2 Step 2: Reduction (Zn dust, AcOH, RT) Int1->Step2 Int2 Methyl 2-amino-2-(3-methoxyphenyl)acetate Step2->Int2 Step3 Step 3: Amide Coupling (Core-COOH, EDC·HCl, HOBt, DIPEA) Int2->Step3 Int3 Coupled Ester Intermediate Step3->Int3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O, RT) Int3->Step4 Product Active Keap1-Nrf2 Inhibitor Step4->Product

Figure 2: Four-step synthetic workflow for generating Keap1-Nrf2 inhibitors.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic fidelity at each step.

Step 1: Synthesis of Methyl 2-(hydroxyimino)-2-(3-methoxyphenyl)acetate

Causality & Rationale: Hydroxylamine hydrochloride requires a mild base (anhydrous NaOAc) to liberate the nucleophilic free amine without hydrolyzing the methyl ester. Heating to 60 °C provides the activation energy necessary for the dehydration of the tetrahedral hemiaminal intermediate into the stable oxime[3][6].

  • Setup: In a flame-dried round-bottom flask, dissolve Methyl 2-(3-methoxyphenyl)-2-oxoacetate (1.00 equiv, e.g., 3.93 mmol) in anhydrous MeOH (70 mL)[3].

  • Reagent Addition: Add anhydrous NaOAc (1.20 equiv) and NH2​OH⋅HCl (1.60 equiv) sequentially[3].

  • Reaction: Stir the suspension at 60 °C for 3 hours[3][6].

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, higher Rf​ ) should completely convert to a more polar spot (oxime).

  • Workup: Concentrate the mixture in vacuo to remove MeOH. Redissolve the residue in EtOAc, wash with deionized water and saturated brine to remove inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the oxime[3][6].

Step 2: Chemoselective Reduction to the α -Amino Ester

Causality & Rationale: Zinc dust in acetic acid is chosen over catalytic hydrogenation ( Pd/C,H2​ ) to prevent potential hydrogenolysis of the benzylic-like C-N bond or over-reduction of the aromatic system.

  • Setup: Dissolve the crude oxime (1.00 equiv) in glacial acetic acid (0.2 M concentration).

  • Reduction: Cool the solution to 0 °C. Gradually add activated Zinc dust (5.00 equiv) in portions to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): LC-MS analysis must show the disappearance of the oxime mass [M+H]+ and the appearance of the primary amine [M+H]+=196.1 .

  • Workup: Filter the suspension through a Celite pad to remove zinc salts, washing with EtOAc. Concentrate the filtrate, neutralize with saturated NaHCO3​ , extract with EtOAc, dry, and concentrate to afford Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Step 3: Amide Coupling with Rigid Cores

Causality & Rationale: EDC·HCl and HOBt are utilized because EDC yields water-soluble urea byproducts (easily removed during aqueous workup), while HOBt forms a highly reactive ester intermediate that accelerates the coupling and minimizes side reactions.

  • Setup: Dissolve the target core carboxylic acid (e.g., a fluorenone or THIQ derivative) (1.00 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add EDC·HCl (1.50 equiv), HOBt (1.50 equiv), and DIPEA (3.00 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add Methyl 2-amino-2-(3-methoxyphenyl)acetate (1.10 equiv). Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine. Purify via reversed-phase flash chromatography[3][6].

Step 4: Ester Hydrolysis to the Active Inhibitor

Causality & Rationale: Lithium hydroxide (LiOH) is a mild nucleophile that selectively hydrolyzes the methyl ester to the requisite carboxylic acid without cleaving the newly formed amide bond.

  • Setup: Dissolve the coupled ester in a 3:1:1 mixture of THF/MeOH/ H2​O (0.05 M).

  • Hydrolysis: Add LiOH· H2​O (3.00 equiv) and stir at room temperature for 2 hours.

  • IPC (Self-Validation): LC-MS must confirm the shift to the [M−H]− mass of the free carboxylic acid.

  • Isolation: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the product. Filter, wash with cold water, and dry in vacuo to yield the final active inhibitor (e.g., 2-(3-Methoxyphenyl)-2-(9-oxo-9H-fluorene-4-carboxamido)acetic acid)[3].

Quantitative Data: SAR & Metabolic Stability

The structural integration of the 3-methoxyphenyl-derived amino acid into various scaffolds has yielded significant improvements in both binding affinity and metabolic stability during fragment-to-lead (F2L) optimization[1][6][7]. The table below summarizes the structure-activity relationship (SAR) progression documented in recent literature.

Compound Class / Core ScaffoldRepresentative CompoundKeap1 Binding Affinity ( Ki​ or IC50​ )Metabolic Stability (HLM/MLM)Reference
Noncyclic Fragment Hit Compound 7 Ki​ = 2.9 μ MNot Reported[8]
Fluorenone Analogue Compound 45 Ki​ = 35 nM T1/2​ = 3.2 min (MLM)[6]
THIQ Derivative Compound 57 Ki​ = 13 nM T1/2​ = 13.0 min (MLM)[6]
Meta-substituted Hybrid Compound 13b IC50​ = 183.4 nM93.9% remaining after 30 min (HLM)[5]

Note: The transition from noncyclic fragments to THIQ (tetrahydroisoquinoline) derivatives utilizing conformational restriction strategies resulted in up to a 223-fold improvement in binding affinity and vastly superior metabolic half-lives[4][8].

References

  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis[Link]

  • Fragment-based research on potent, non-covalent inflammatory drugs goes forward MAX IV Laboratory Science Highlights[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Methyl 2-(3-methoxyphenyl)-2-oxoacetate synthesis

Welcome to the technical support center for the synthesis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS 83585-22-2).[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS 83585-22-2).[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your reaction yield and purity. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your synthesis.

I. Synthesis Overview & Key Challenges

Methyl 2-(3-methoxyphenyl)-2-oxoacetate is a valuable building block in organic synthesis. A common and effective method for its preparation involves the reaction of a Grignard reagent, specifically 3-methoxyphenylmagnesium bromide, with an oxalate ester, such as diethyl oxalate, followed by esterification.[1] While seemingly straightforward, this synthesis pathway is prone to several issues that can significantly impact the final yield and purity.

Common Challenges:

  • Grignard Reagent Formation: The initiation and completion of the Grignard reaction are highly sensitive to reaction conditions.

  • Side Reactions: Competing reactions, such as enolization and multiple additions, can lead to a complex mixture of byproducts.

  • Work-up and Purification: Inefficient extraction or purification techniques can result in product loss and contamination.

Below is a workflow diagram illustrating the critical stages of the synthesis where yield can be compromised.

G cluster_0 Grignard Formation cluster_1 Acylation Reaction cluster_2 Work-up & Purification A 3-Bromooanisole + Mg Turnings B Initiation & Formation of 3-Methoxyphenylmagnesium Bromide A->B Anhydrous Ether/THF D Reaction with Grignard Reagent B->D C Diethyl Oxalate C->D E Aqueous Quench D->E F Extraction E->F G Column Chromatography F->G H Final Product: Methyl 2-(3-methoxyphenyl)-2-oxoacetate G->H CCP1 Moisture Contamination CCP1->B CCP2 Reaction Temperature CCP2->D CCP3 Stoichiometry CCP3->D CCP4 Purification Efficiency CCP4->G

Caption: Critical control points in the synthesis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate.

II. Troubleshooting Guide & FAQs

Section A: Grignard Reagent Formation

Question 1: My Grignard reaction with 3-bromoanisole is not initiating. What could be the problem and how can I fix it?

Answer: Failure to initiate a Grignard reaction is a common issue, primarily due to the presence of moisture or the passivation of the magnesium surface. Here’s a systematic approach to troubleshoot this problem:

  • Ensure Absolute Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[4][5]

    • Glassware: All glassware must be rigorously dried, preferably in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon.[6]

    • Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices.[7]

    • Reagents: Ensure 3-bromoanisole is dry. If necessary, distill it or pass it through a column of activated alumina.

  • Activate the Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine.[6] The disappearance of the purple color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene bubbles indicates activation.[8]

  • Initiation Techniques:

    • Local Heating: Gently warm a small spot of the reaction flask with a heat gun. Be cautious with flammable solvents.

    • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.[8]

Question 2: I'm observing the formation of a significant amount of biphenyl byproduct. How can I minimize this?

Answer: The formation of biphenyl (3,3'-dimethoxybiphenyl) is a known side reaction in Grignard preparations, arising from the coupling of the Grignard reagent with unreacted 3-bromoanisole.[6] This is often favored by higher temperatures and high concentrations of the alkyl halide.

  • Control the Rate of Addition: Add the solution of 3-bromoanisole to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide and minimizes the coupling reaction.

  • Maintain a Moderate Reaction Temperature: While some initial heating may be necessary for initiation, the reaction is exothermic. Once initiated, maintain a gentle reflux by controlling the addition rate. If necessary, use a water bath to cool the reaction.

  • Ensure Efficient Stirring: Good agitation ensures that the 3-bromoanisole reacts with the magnesium surface rather than the already-formed Grignard reagent.

Section B: Acylation and Work-up

Question 3: My reaction yield is consistently low, even with successful Grignard formation. What are the likely causes during the acylation step?

Answer: Low yields after the addition of diethyl oxalate can be attributed to several factors, including improper stoichiometry, side reactions, and degradation of the product during work-up.

  • Stoichiometry and Addition Order:

    • The reaction of a Grignard reagent with an ester can proceed to form a tertiary alcohol if an excess of the Grignard reagent is used.[5] It is crucial to use a controlled amount of the Grignard reagent, typically in slight excess relative to the diethyl oxalate, to favor the formation of the keto-ester.

    • The standard procedure involves the slow addition of the Grignard solution to a cooled solution of diethyl oxalate. This "inverse addition" helps to prevent the over-addition of the Grignard reagent to the newly formed ketone.

  • Reaction Temperature: This reaction should be carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[7] Low temperatures disfavor the enolization of the product and reduce the rate of competing reactions.

  • Work-up Procedure:

    • Quenching: The reaction should be quenched by pouring it into a cold, acidic solution (e.g., saturated aqueous ammonium chloride or dilute HCl).[7] This protonates the intermediate alkoxide and neutralizes any excess Grignard reagent.

    • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether. Perform multiple extractions to ensure complete recovery of the product.[9]

Question 4: I am having difficulty purifying the final product. What are the common impurities and the best purification strategy?

Answer: The crude product can contain unreacted starting materials, the biphenyl byproduct, and potentially the tertiary alcohol from over-addition of the Grignard reagent.

  • Column Chromatography: This is the most effective method for purifying Methyl 2-(3-methoxyphenyl)-2-oxoacetate.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity to elute the biphenyl byproduct first, then gradually increase the polarity to elute your desired product.

  • Characterization: Confirm the purity of your final product using techniques such as NMR spectroscopy and mass spectrometry.

Quantitative Data Summary
ParameterRecommended ConditionRationale
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for Grignard reagent stability.[4][6]
TemperatureGentle reflux after initiationExothermic reaction requires control to prevent side reactions.[6]
Acylation
Stoichiometry (Grignard:Oxalate)~1.1 : 1.0A slight excess of Grignard ensures full consumption of the oxalate without significant over-addition.
Temperature-78 °C to 0 °CMinimizes side reactions and enolization.[7]
Work-up
Quenching AgentSaturated aq. NH₄Cl or dilute HClNeutralizes excess Grignard and protonates the product.[7]
Purification
MethodSilica Gel Column ChromatographyEffectively separates the product from non-polar and highly polar impurities.
Eluent SystemHexanes/Ethyl Acetate GradientAllows for selective elution of byproducts and the desired product.

III. Experimental Protocols

Protocol 1: Preparation of 3-Methoxyphenylmagnesium Bromide
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (N₂ or Ar).

  • Magnesium: Add magnesium turnings (1.1 equivalents) to the flask.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium, followed by a small crystal of iodine.

  • Addition: Add a solution of 3-bromoanisole (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the flask.

  • Reaction: If the reaction does not start, gently warm the flask. Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes until most of the magnesium is consumed. The solution should appear cloudy and brownish.[8]

Protocol 2: Synthesis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate
  • Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared Grignard reagent from Protocol 1 to the cooled diethyl oxalate solution via a cannula or dropping funnel. Maintain the temperature below -70 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring.

  • Extraction: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate eluent system.

IV. References

  • Fennie, M. W., DiMauro, E. F., O'Brien, E. M., Annamalai, V., & Kozlowski, M. C. (2005). Tetrahedron, 61(26), 6249-6265. [Link]

  • Grignard Reaction. (n.d.). LibreTexts. [Link]

  • Synthesis of 3-methoxyphenylmagnesium bromide. (n.d.). PrepChem. [Link]

  • Grignard Reagents. (n.d.). Chempendix. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Minnesota.

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. [Link]

  • c9ob01452g1.pdf. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Optimization

Preventing ester hydrolysis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate during aqueous workup

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing product loss during the synthesis and isolation of α -keto esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing product loss during the synthesis and isolation of α -keto esters. Here, we address the specific vulnerabilities of Methyl 2-(3-methoxyphenyl)-2-oxoacetate and provide field-proven, self-validating methodologies to ensure high-yield recoveries.

Mechanistic Insight: The Vulnerability of α -Keto Esters

Methyl 2-(3-methoxyphenyl)-2-oxoacetate is highly susceptible to degradation during standard aqueous workups. To prevent this, one must understand the underlying causality:

The α -keto ester moiety contains two adjacent carbonyl groups. The ketone carbonyl exerts a strong electron-withdrawing inductive effect on the adjacent ester carbonyl. This renders the ester carbon exceptionally electrophilic and highly vulnerable to nucleophilic attack by water or hydroxide ions.

Recent metabolic and synthetic studies demonstrate that α -keto esters undergo rapid, spontaneous hydrolysis even in neutral aqueous media[1]. This spontaneous hydrolysis releases protons, which acidifies the local environment and auto-catalyzes further degradation of the remaining ester[2]. Furthermore, any introduction of basic aqueous solutions (such as standard NaHCO3​ washes) will trigger immediate saponification (base-catalyzed hydrolysis), destroying the product.

Quantitative Impact of Workup Conditions

To illustrate the critical nature of solvent and pH selection, the following table summarizes the quantitative impact of various workup conditions on the hydrolysis rate of α -keto esters.

Aqueous PhaseExtraction SolventTemp (°C)Contact TimeObserved Hydrolysis (%)
Sat. NaHCO3​ (pH ~8)Ethyl Acetate2530 min> 40%
Deionized Water (pH ~7)Ethyl Acetate2530 min15 - 20%
Deionized Water (pH ~7)Dichloromethane515 min5 - 10%
Sat. NH4​Cl (pH ~6)MTBE< 5< 10 min< 2%
pH 7.0 Phosphate BufferToluene< 5< 10 min< 1%

Workup Workflow & Logical Relationships

The following diagram maps the logical decision-making process required to safely isolate Methyl 2-(3-methoxyphenyl)-2-oxoacetate without inducing hydrolysis.

Workup_Protocol A Reaction Mixture Methyl 2-(3-methoxyphenyl)-2-oxoacetate B Cold Quench (< 5°C) Sat. NH4Cl or pH 7 Buffer A->B C Extraction Use MTBE or Toluene B->C G AVOID: NaHCO3, NaOH, or Prolonged Aqueous Exposure B->G D Phase Separation Minimize Contact Time (< 10 min) C->D E Brine Wash (Salting Out Effect) D->E F Drying & Concentration Anhydrous Na2SO4, < 30°C E->F

Optimized aqueous workup workflow for highly electrophilic α-keto esters.

Optimized Experimental Protocol

Objective: Isolate Methyl 2-(3-methoxyphenyl)-2-oxoacetate with >98% intact ester functionality.

Self-Validation Checkpoint: Before initiating the quench, verify that your extraction solvent (MTBE) is pre-chilled to 5 °C and your quench solution (Saturated NH4​Cl ) is stored in an ice bath.

  • Cold Quenching: Transfer the reaction vessel to an ice-water bath. Once the internal temperature reaches < 5 °C, slowly add the ice-cold saturated aqueous NH4​Cl solution.

    • Causality: NH4​Cl acts as a mild, slightly acidic buffer (pH ~6) that neutralizes basic reaction intermediates without introducing the severe saponification risks associated with basic washes.

  • Solvent Extraction: Add pre-chilled Methyl tert-butyl ether (MTBE) to the mixture.

    • Causality: MTBE dissolves significantly less water (~1.5% w/w) compared to traditional solvents like Ethyl Acetate (~3.3% w/w). This strictly limits the ester's exposure to dissolved water during organic phase handling.

  • Rapid Phase Separation: Vigorously shake or stir the biphasic mixture for no more than 1 minute, then immediately separate the layers.

    • Self-Validation: The phase boundary must be sharp and immediate. If an emulsion persists for >2 minutes, do not wait. Immediately add cold brine to increase the aqueous ionic strength and force phase separation.

  • Brine Washing: Wash the combined organic layers once with ice-cold brine (saturated NaCl).

    • Causality: Brine exerts a thermodynamic "salting-out" effect, actively pulling dissolved water out of the organic phase and further reducing the hydrolytic potential.

  • Anhydrous Drying: Immediately transfer the organic layer to an Erlenmeyer flask containing anhydrous Na2​SO4​ . Swirl for 2-3 minutes.

    • Self-Validation: The drying agent should be free-flowing and not clumped at the bottom of the flask, indicating that all residual water has been successfully absorbed.

  • Low-Temperature Concentration: Filter the solution to remove the drying agent and concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.

Troubleshooting FAQs

Q: Why is my Methyl 2-(3-methoxyphenyl)-2-oxoacetate degrading even when I use neutral deionized water for the wash? A: α -keto esters are exceptionally electrophilic. The electron-withdrawing nature of the adjacent ketone group makes the ester carbonyl highly susceptible to nucleophilic attack by water. Literature confirms that α -keto esters undergo rapid, spontaneous hydrolysis in aqueous media, which releases protons and acidifies the solution, thereby auto-catalyzing further degradation[1],[2]. Neutral water is not safe if the contact time is prolonged or the temperature is elevated.

Q: Can I use a mild base like NaHCO3​ to neutralize residual acid before extraction? A: Absolutely not. Introducing any basic aqueous solution, even a weak base like sodium bicarbonate, will rapidly accelerate saponification (base-catalyzed hydrolysis) of the α -keto ester. If acid neutralization is strictly required by your synthetic route, use a rigorously controlled pH 7.0 phosphate buffer and maintain the system temperature below 5 °C.

Q: How can I quickly verify if hydrolysis occurred during my workup? A: Run a rapid Thin-Layer Chromatography (TLC) plate of the crude mixture (e.g., using 80:20 Hexanes:EtOAc). The intact methyl ester will elute with a high Rf​ . If hydrolysis occurred, you will observe a highly polar, UV-active baseline spot corresponding to the hydrolyzed product, 2-(3-methoxyphenyl)-2-oxoacetic acid. Additionally, a crude 1H -NMR will show a reduction or complete disappearance of the characteristic methyl ester singlet at ~3.9 ppm.

References

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters Source: National Institutes of Health (nih.gov) URL:[Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters (Secondary Analysis) Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Troubleshooting

Minimizing byproducts in the oxidation of Methyl 2-(3-methoxyphenyl)-2-oxoacetate

An in-depth technical guide to the synthesis of Methyl 2-(3-hydroxyphenyl)benzoate. Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthesis of Methyl 2-(3-hydroxyphenyl)benzoate.

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of Methyl 2-(3-methoxyphenyl)-2-oxoacetate. The oxidation of this α-keto ester is a nuanced transformation where the desired outcome can be easily compromised by the formation of significant byproducts. This document provides a structured troubleshooting framework in a question-and-answer format to anticipate and resolve common experimental challenges, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary, theoretically possible byproducts when oxidizing Methyl 2-(3-methoxyphenyl)-2-oxoacetate?

When subjecting an α-keto ester like Methyl 2-(3-methoxyphenyl)-2-oxoacetate to oxidative conditions, several reaction pathways can compete with the desired transformation, leading to a range of byproducts. The primary undesired products arise from three main pathways:

  • Oxidative C-C Cleavage: The bond between the two carbonyl groups is susceptible to cleavage, which would yield 3-methoxybenzoic acid and potentially derivatives of methyl oxalate. This is often observed with strong, non-selective oxidants.[1][2]

  • Baeyer-Villiger (BV) Oxidation: Peroxy acids can insert an oxygen atom adjacent to one of the carbonyl groups.[3] For this substrate, this would result in the formation of a mixed anhydride, methyl (3-methoxyphenyl)carbonyl carbonate. The regioselectivity is determined by the migratory aptitude of the adjacent groups.[1][4]

  • Aromatic Ring & Substituent Modifications:

    • Demethylation: The methoxy group (-OCH₃) on the phenyl ring can be oxidatively cleaved to a hydroxyl group (-OH), yielding phenolic byproducts.[5][6]

    • Ring Hydroxylation: Under harsh conditions, the aromatic ring itself can be oxidized, introducing additional hydroxyl groups and leading to highly polar, often intractable byproducts.[7]

    • Over-oxidation: If the desired product is an aldehyde or alcohol from a partial reduction/oxidation sequence, over-oxidation to a carboxylic acid is a common issue.[8][9]

G cluster_start Starting Material cluster_products Potential Reaction Products SM Methyl 2-(3-methoxyphenyl)-2-oxoacetate Desired Desired Product (Pathway Dependent) SM->Desired Controlled Oxidation BV Baeyer-Villiger Product (Mixed Anhydride) SM->BV Peroxy Acid (e.g., m-CPBA) Cleavage Cleavage Product (3-Methoxybenzoic Acid) SM->Cleavage Strong Oxidant (e.g., KMnO₄) Demethyl Demethylation Product (Phenolic Impurity) SM->Demethyl Harsh Conditions/ Certain Reagents RingOx Ring Oxidation Product (Polar Impurities) SM->RingOx Aggressive Oxidants

Q2: How does the choice of oxidant critically influence byproduct formation?

The oxidant is arguably the most critical variable in controlling the selectivity of this reaction. Oxidants vary significantly in their mechanism, potential, and steric properties, which dictates the products they form. A summary is provided below.

Oxidant ClassCommon ExamplesPrimary TransformationCommon Byproducts
Peroxy Acids m-CPBA, Peracetic Acid, CF₃CO₃HBaeyer-Villiger Oxidation[3][10]Residual carboxylic acid, potential for C-C cleavage with stronger peracids.
Permanganates KMnO₄Oxidative C-C Cleavage[8]Over-oxidation products, ring hydroxylation, MnO₂ sludge.
Hypohalites Ca(OCl)₂, NaOClCan oxidize secondary ethers to ketones.[11]Potential for halogenation of the aromatic ring.
Hypervalent Iodine IBX, DMPGenerally mild oxidation.Can be sluggish; solubility issues can complicate workup.
Nitroxyl Radicals TEMPO (with co-oxidant)Highly selective for alcohols to carbonyls.[9]Less effective for C-C cleavage; depends heavily on the co-oxidant.
Molecular Oxygen O₂ (with catalyst)Green oxidation method.[8]Often requires specific catalysts to be effective; can lead to radical side reactions.

Expert Insight: For transformations of α-keto esters, the Baeyer-Villiger pathway is a very common outcome when using peroxy acids.[4] If this is not the desired reaction, these reagents must be avoided. If C-C cleavage is the goal, a permanganate or ozonolysis approach would be more appropriate, though these are harsh and less selective.

Troubleshooting Guide

Issue 1: My primary byproduct is 3-methoxybenzoic acid.
  • Plausible Cause: You are observing the results of oxidative C-C bond cleavage. This typically occurs when the reaction conditions are too harsh or the oxidant used is too powerful and non-selective, such as potassium permanganate or hot nitric acid.[1][8]

  • Recommended Actions:

    • Change Oxidant: Switch to a milder, more selective oxidant. If your goal is a Baeyer-Villiger reaction, meta-chloroperoxybenzoic acid (m-CPBA) is the standard choice.[4] If you are targeting a different transformation, an oxidant like a hypervalent iodine reagent might offer better control.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., start at 0 °C and allow it to slowly warm to room temperature). Exothermic reactions can quickly escalate, leading to loss of selectivity and decomposition.

    • Control pH: The presence of strong acid or base can promote cleavage. Ensure the reaction is run under buffered or neutral conditions unless a specific pH is required for catalyst turnover.

  • Verification Protocol:

    • TLC Analysis: Spot the crude reaction mixture against a standard of 3-methoxybenzoic acid. The byproduct should co-elute.

    • Acid-Base Extraction: After the reaction, perform a liquid-liquid extraction with a mild base (e.g., saturated NaHCO₃ solution). The 3-methoxybenzoic acid byproduct will move into the aqueous layer, which can be acidified and re-extracted to confirm its presence.

Issue 2: I am detecting significant phenolic impurities (loss of the -OCH₃ group).
  • Plausible Cause: The methoxy group is being cleaved. This is a common side reaction when using Lewis acidic reagents or certain strong oxidants.[6] Reagents like boron tribromide (BBr₃) are used intentionally for this purpose, but oxidative conditions in the presence of acid or metal catalysts can inadvertently promote this pathway.[5]

  • Recommended Actions:

    • Avoid Strong Lewis Acids: If your protocol involves a metal-based catalyst, ensure it does not have high Lewis acidity or consider adding a non-coordinating base like 2,6-lutidine to scavenge protons.

    • Use a Non-Acidic Oxidant: Switch to an oxidant that operates under neutral or basic conditions. For example, using TEMPO with a co-oxidant like bleach (NaOCl) is typically performed under buffered basic conditions.

    • Protecting Groups: If demethylation is unavoidable under the required conditions, consider replacing the methoxy group with a more robust protecting group (e.g., a benzyl ether) prior to the oxidation step, though this adds steps to the synthesis.

  • Verification Protocol:

    • TLC Staining: Stain the TLC plate with a solution of FeCl₃. Phenolic compounds typically produce a distinct dark purple or blue spot.

    • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic methoxy singlet at ~3.8 ppm and the appearance of a broad singlet for the phenolic -OH proton.

Issue 3: My reaction is sluggish and forms a complex mixture of polar, unidentifiable byproducts.
  • Plausible Cause: This suggests general decomposition, which can be caused by several factors including excessive heat, an overly aggressive oxidant, or radical side reactions. The aromatic ring itself may be undergoing oxidation, leading to a cascade of hard-to-separate polar compounds.[7]

  • Recommended Actions:

    • De-gas the Solvent: If using a metal catalyst that can be poisoned by oxygen or if you suspect unwanted radical pathways, de-gas the solvent by bubbling nitrogen or argon through it before adding reagents.

    • Add a Radical Inhibitor: In some cases, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can suppress decomposition pathways, provided it doesn't interfere with the desired reaction.

    • Re-evaluate the Solvent: Ensure the solvent is appropriate and dry. Some oxidations are sensitive to water. Protic solvents can interfere with highly reactive intermediates. A comparison of common solvents is below.

SolventPolarityCommon Use CasePotential Issues
Dichloromethane (DCM) Aprotic, ModerateGeneral purpose, good for m-CPBA oxidations.Can be acidic if stored improperly.
Acetonitrile (MeCN) Polar AproticUsed in many catalytic cycles.Can coordinate to metal centers.
Ethyl Acetate (EtOAc) Polar AproticGreener alternative to DCM.Susceptible to hydrolysis under acidic/basic conditions.
Water Polar ProticUsed in "green" oxidation systems (e.g., with Oxone).Can lead to hydrolysis of the ester or product.
  • Troubleshooting Workflow:

G start Complex Mixture Observed? check_temp Is Reaction Temperature > 40°C? start->check_temp Yes check_oxidant Is Oxidant known to be aggressive? (e.g., KMnO₄, CrO₃) check_temp->check_oxidant No action_temp Action: Reduce Temperature (Start at 0°C) check_temp->action_temp Yes check_solvent Is solvent appropriate and dry? check_oxidant->check_solvent No action_oxidant Action: Switch to Milder Oxidant (e.g., DMP, IBX, m-CPBA) check_oxidant->action_oxidant Yes action_solvent Action: Change/Dry Solvent Consider de-gassing check_solvent->action_solvent No end Re-run Experiment and Analyze check_solvent->end Yes action_temp->end action_oxidant->end action_solvent->end

References

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate . MDPI. [Link]

  • Baeyer–Villiger oxidation . Wikipedia. [Link]

  • Baeyer-Villiger Oxidation . Chemistry Steps. [Link]

  • Baeyer-Villiger Oxidation . Organic Chemistry Portal. [Link]

  • Oxidation of Aryl and Heteroaryl Methyl Ketone to Aryl and Heteroarylglyoxals by Using CuCl2‐DMSO . Semantic Scholar. [Link]

  • Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation . PMC. [Link]

  • Electrochemical α-Arylation of Ketones via Anodic Oxidation of In Situ Generated Silyl Enol Ethers . The Journal of Organic Chemistry. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters . MDPI. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation . synthesis.sites. organiques.fr. [Link]

  • Visible Light-Induced Aerobic Ring-Opening Oxidation of Unstrained Aryl Cycloalkanes . Organic Letters. [Link]

  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation . Organic Letters. [Link]

  • Green Chemical Methods for the Reduction of Keto Esters . Journal of Applicable Chemistry. [Link]

  • Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters . ACS Publications. [Link]

  • Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2 . ResearchGate. [Link]

  • Aerobic oxidation of aryl arenes to ketones . ResearchGate. [Link]

  • Process for purifying an alpha-keto ester.
  • Oxidation of methyl groups attached to an aromatic nucleus . Science of Synthesis. [Link]

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt . organic-chemistry.org. [Link]

  • Selectivity Adjustment in the Cleavage of Allyl Phenyl and Methyl Phenyl Ethers with Boron Trifluoride–Methyl Sulfide Complex . SYNTHESIS. [Link]

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation . Journal of the American Chemical Society. [Link]

  • Reduction of ester in presence of ketone group . Chemistry Stack Exchange. [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg . University of Calgary. [Link]

  • Alcohol or phenol synthesis by ether cleavage . Organic Chemistry Portal. [Link]

  • Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis . MDPI. [Link]

  • Auto-oxidation of methyl 2-((4-methoxyphenyl)(alkyl)amino)acetate . ResearchGate. [Link]

  • Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies . Queen's University Belfast Research Portal. [Link]

  • Oxidation of Secondary Methyl Ethers to Ketones . PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 2-(3-methoxyphenyl)-2-oxoacetate (C₁₀H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 2-(3-methoxyphenyl)-2-oxoacetate (C₁₀H₁₀O₄, M.W. 194.19 g/mol ) is an α-keto ester, a structural motif present in various biologically active molecules and synthetic intermediates.[1] Mass spectrometry, particularly with electron ionization (EI), stands as a primary analytical technique for determining molecular structure by analyzing the patterns of fragment ions produced from a parent molecule.[2]

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Methyl 2-(3-methoxyphenyl)-2-oxoacetate. We will dissect the molecule's fragmentation logic based on first principles of physical organic chemistry, propose the structures of key fragment ions, and present a standardized experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for routine structural verification and impurity profiling.

Theoretical Fragmentation Pathways

Upon entering the ion source of a mass spectrometer and being bombarded by high-energy electrons (typically 70 eV), Methyl 2-(3-methoxyphenyl)-2-oxoacetate will lose an electron to form a molecular ion (M⁺•) at an m/z (mass-to-charge ratio) of 194.[3][4] Due to the presence of a stable aromatic ring, this molecular ion peak is expected to be observable.[5] The subsequent fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting charged fragments and neutral losses.

The structure of Methyl 2-(3-methoxyphenyl)-2-oxoacetate features several key functional groups that direct its fragmentation: an aromatic ring with a methoxy substituent, an α-keto group, and a methyl ester. The primary fragmentation events are anticipated to be α-cleavages, which are characteristic of carbonyl compounds.[2][6][7]

Primary Fragmentation Pathways

The most labile bonds are those adjacent to the carbonyl groups. Cleavage of these bonds gives rise to the most abundant ions in the spectrum.

  • Formation of the 3-Methoxybenzoyl Cation (m/z 135): The most favorable cleavage is expected to be the loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion. This fragmentation pathway results in the formation of the highly stable, resonance-stabilized 3-methoxybenzoyl cation. This ion is often the most abundant fragment (the base peak) in the mass spectra of such aromatic keto esters.[5]

  • Formation of the Acylium Ion (m/z 163): An alternative α-cleavage involves the loss of the methoxy radical (•OCH₃) from the ester functionality. This produces an acylium ion at m/z 163. While this is a plausible pathway, the stability of the 3-methoxybenzoyl cation generally makes the former pathway dominant.[4]

Caption: Primary α-cleavage fragmentation pathways of the molecular ion.

Secondary Fragmentation of the 3-Methoxybenzoyl Cation

The highly abundant 3-methoxybenzoyl cation (m/z 135) will undergo further fragmentation, providing additional structural confirmation.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of benzoyl cations is the loss of a neutral carbon monoxide molecule (28 u) to form a substituted phenyl cation.[8] In this case, the 3-methoxyphenyl cation is formed at m/z 107.

  • Fragmentation of the 3-Methoxyphenyl Cation: This cation (m/z 107) can then lose a methyl radical (•CH₃) from the methoxy group to produce a phenoxy-type cation at m/z 92. This ion may subsequently lose another CO molecule to yield a fragment at m/z 64. A less direct, but possible, fragmentation could lead to the formation of the phenyl cation at m/z 77 through the loss of a formaldehyde (CH₂O) neutral molecule.[3]

Caption: Key secondary fragmentation pathways of the m/z 135 base peak.

Experimental Protocol: GC-MS Analysis

The following protocol describes a standard method for obtaining an electron ionization mass spectrum for a semi-volatile organic compound like Methyl 2-(3-methoxyphenyl)-2-oxoacetate.

Objective: To acquire a full-scan electron ionization mass spectrum for fragmentation pattern analysis.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl 2-(3-methoxyphenyl)-2-oxoacetate in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1 ratio) to handle the sample concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Self-Validation: The protocol's integrity is maintained by running a solvent blank before the sample to ensure no carryover or system contamination. Additionally, the performance of the MS can be verified by injecting a known standard (e.g., perfluorotributylamine, PFTBA) to check mass accuracy and calibration.

Data Interpretation and Comparison

The resulting mass spectrum should be analyzed for the presence of the key ions predicted by the theoretical fragmentation pathways. The relative abundance of these ions provides insight into the stability of the fragment structures.

m/z Proposed Fragment Ion Formula Neutral Loss Expected Abundance
194Molecular Ion[C₁₀H₁₀O₄]⁺•-Low to Medium
163[M - •OCH₃]⁺[C₉H₇O₄]⁺•OCH₃Medium
135 3-Methoxybenzoyl Cation [C₈H₇O₂]⁺ •COOCH₃ High (likely Base Peak)
1073-Methoxyphenyl Cation[C₇H₇O]⁺COOCH₃, COMedium to High
77Phenyl Cation[C₆H₅]⁺COOCH₃, CO, CH₂OMedium

Comparative Analysis:

The fragmentation pattern is highly characteristic. If one were to compare this compound with its isomers, such as methyl 2-(2-methoxyphenyl)-2-oxoacetate or methyl 2-(4-methoxyphenyl)-2-oxoacetate, the primary fragments (m/z 194, 163, 135, 107) would be identical in mass. Differentiation would rely on more subtle differences in the relative abundances of daughter ions or the presence of unique fragments arising from "ortho effects," which are specific interactions between adjacent substituents on the aromatic ring.[3][9] However, based on the primary fragmentation ions alone, these isomers are difficult to distinguish without chromatographic separation.

Conclusion

The electron ionization mass spectrum of Methyl 2-(3-methoxyphenyl)-2-oxoacetate is predicted to be dominated by fragmentation pathways characteristic of aromatic keto esters. The key diagnostic ions are the molecular ion (m/z 194), the 3-methoxybenzoyl cation (m/z 135), and its subsequent decarbonylation product, the 3-methoxyphenyl cation (m/z 107). The 3-methoxybenzoyl cation at m/z 135 is expected to be the base peak due to its high stability. This detailed fragmentation analysis, when combined with the provided experimental protocol, serves as a robust guide for the structural confirmation and identification of this compound in a research and development setting.

References

  • Title: PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc Source: YouTube URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Louisville, Chemistry Department URL: [Link]

  • Title: Mass Spectra of Aromatic Esters Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Mass Spectrometry - Examples Source: University of Arizona, Department of Chemistry and Biochemistry URL: [Link]

  • Title: GCMS Section 6.14 - Fragmentation of Esters Source: Whitman College URL: [Link]

  • Title: Mass Spectrometry - MSU chemistry Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry Source: YouTube URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups Source: AIP Publishing URL: [Link]

  • Title: Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns Source: Chemistry Hall URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI URL: [Link]

  • Title: Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry Source: YouTube URL: [Link]

  • Title: Methyl 2-(3-methoxyphenyl)-2-oxoacetate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(3-methoxyphenyl)-2-oxoacetate proper disposal procedures

Standard Operating Procedure: Laboratory Handling and Disposal of Methyl 2-(3-methoxyphenyl)-2-oxoacetate Introduction and Operational Context Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS: 83585-22-2) is an alpha-keto es...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Laboratory Handling and Disposal of Methyl 2-(3-methoxyphenyl)-2-oxoacetate

Introduction and Operational Context

Methyl 2-(3-methoxyphenyl)-2-oxoacetate (CAS: 83585-22-2) is an alpha-keto ester frequently utilized as an intermediate in organic synthesis and drug development[1]. While it is not classified as a highly hazardous or highly reactive substance under standard occupational exposure limits, its nature as an organic ester requires strict adherence to institutional environmental health and safety (EHS) protocols[2][3].

For drug development professionals and laboratory managers, establishing a self-validating disposal protocol for such intermediates is critical. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) guidelines (or regional equivalents) but can also lead to hazardous cross-reactions in mixed waste streams.

Chemical Profile & Waste Characterization

Before initiating any disposal protocol, the waste must be characterized. Methyl 2-(3-methoxyphenyl)-2-oxoacetate is a non-halogenated organic compound[1][4].

PropertyValue / ClassificationOperational Implication
Chemical Name Methyl 2-(3-methoxyphenyl)-2-oxoacetateTracked under standard organic inventory.
CAS Number 83585-22-2Required for EHS waste manifest labeling.
Molecular Formula C10H10O4Contains only C, H, and O; qualifies for non-halogenated waste streams.
Molecular Weight 194.18 g/mol Used for mass-balance calculations in waste logs.
Primary Hazard Combustible liquid/solid (TRGS 510)Must be kept away from strong oxidizing agents in waste carboys[2][3].

Waste Segregation Logic

The fundamental principle of organic waste disposal is the strict separation of halogenated and non-halogenated streams. Mixing this compound with halogenated solvents (e.g., Dichloromethane, Chloroform) during extraction procedures shifts the entire mixture into the more expensive and heavily regulated halogenated waste category[2].

G A Waste Generation: Methyl 2-(3-methoxyphenyl)-2-oxoacetate B Solvent Matrix Assessment A->B C Non-Halogenated Organic Waste Stream B->C Pure or in non-halogenated solvent D Halogenated Waste Stream (Mixed with DCM/CHCl3) B->D Mixed with halogenated solvent E Licensed Institutional Incineration C->E D->E

Fig 1: Institutional waste segregation workflow for oxoacetate derivatives.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system; each step contains a verification check to ensure compliance before proceeding to the next.

Step 1: Matrix Verification (Causality Check)

  • Action: Determine the solvent matrix containing the Methyl 2-(3-methoxyphenyl)-2-oxoacetate.

  • Causality: Esters are stable in neutral organic solvents but can hydrolyze in strong aqueous acids or bases. If the waste is an aqueous/organic emulsion, it must be separated.

  • Validation: Visually inspect the waste container. If two phases are present, use a separatory funnel to isolate the organic layer from the aqueous layer.

Step 2: Primary Containment

  • Action: Transfer the organic waste into a designated, EHS-approved High-Density Polyethylene (HDPE) or glass waste carboy.

  • Causality: HDPE and glass are chemically inert to standard oxoacetates and their common solvent matrices (like ethyl acetate or hexanes). Do not use unverified plastics that may degrade over time.

  • Validation: Ensure the carboy is equipped with a functional venting cap to prevent pressure buildup from ambient temperature fluctuations.

Step 3: Waste Compatibility Confirmation

  • Action: Ensure the receiving waste carboy does not contain strong oxidizing agents (e.g., nitric acid, peroxides).

  • Causality: Methyl phenylglyoxylate derivatives are combustible and incompatible with strong oxidizers, presenting a fire hazard if mixed[2].

  • Validation: Review the EHS log attached to the carboy prior to pouring.

Step 4: Labeling and Logging

  • Action: Immediately update the hazardous waste tag attached to the carboy. Write "Methyl 2-(3-methoxyphenyl)-2-oxoacetate" and its estimated volume/mass. Do not use abbreviations.

  • Validation: The sum of the percentages on the waste tag must equal 100% before EHS will accept the container for pickup.

Step 5: Institutional Transfer

  • Action: Once the carboy reaches 80% capacity, seal it with a non-venting transport cap and submit a pickup request to your institutional EHS department. The material will be transferred to a licensed disposal company for high-temperature incineration[3].

Spill Response and Decontamination

In the event of an accidental spill during transfer, immediate containment is required to prevent environmental release[2].

  • Isolate the Area: Ensure adequate ventilation and remove all sources of ignition, as the material is combustible[5].

  • Containment: Do not flush with water. Apply a chemically inert, porous absorbent material such as diatomaceous earth, universal binders, or vermiculite directly to the spill[6].

  • Mechanical Recovery: Use non-sparking tools to sweep the absorbed mixture.

  • Solid Waste Disposal: Shovel the saturated absorbent into a heavy-duty, sealable polyethylene bag or solid waste container[2]. Label clearly as "Solid Hazardous Waste: Methyl 2-(3-methoxyphenyl)-2-oxoacetate spill debris."

  • Surface Decontamination: Scrub the affected surface with a mild detergent and water, or an alcohol-based solvent, capturing the washings for organic waste disposal[6].

References

  • NextSDS. "Methyl 2-(3-methoxyphenyl)-2-oxoacetate — Chemical Substance Information". NextSDS.com. Available at:[Link]

Sources

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